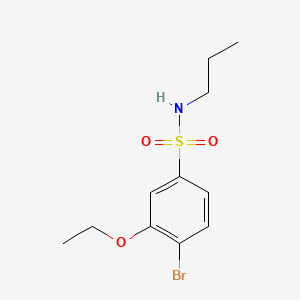

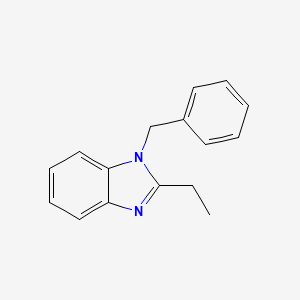

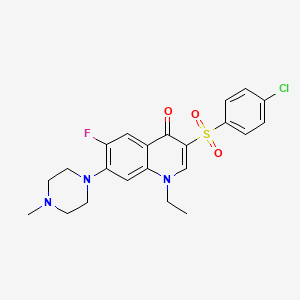

![molecular formula C22H18N2O2S B2803596 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-99-8](/img/structure/B2803596.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” include acylation, cyclization, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” can be predicted using physicochemical parameters. The ADME prediction study revealed that all synthesized compounds may possess good pharmacokinetic profiles .Applications De Recherche Scientifique

Biological Activity and Chemical Applications

Antimicrobial and Antifungal Properties : Thiazole derivatives, including those structurally similar to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been reviewed for their occurrence in various environments and potential risks, highlighting the need for further research on their environmental fate and toxicity. This includes their presence in indoor air, dust, and consumer goods, suggesting an increasing application of thiazole-based compounds and their potential antimicrobial properties (Zuiderveen, Slootweg, & de Boer, 2020).

Anticancer and Antiviral Activities : The structural analogs and derivatives of thiazole compounds have been extensively explored for their broad spectrum of biological activities, including anticancer and antiviral effects. This is attributed to the diverse pharmacophore sites and molecular interactions these compounds can engage in, emphasizing the versatility of thiazole-based molecules in drug development and therapeutic applications (Sharma et al., 2019).

Bioactive Compounds in Agriculture : Research into small molecules against Fusarium oxysporum, a significant pathogen affecting crops, highlights the potential agricultural applications of thiazole derivatives. This includes their use in developing fungicides and plant protectants, showcasing the potential of such compounds in enhancing crop resistance to diseases and pests (Kaddouri et al., 2022).

Pharmacokinetics and Safety Profiles : The pharmacokinetic properties and safety profiles of phenothiazine derivatives, which share structural similarities with thiazole-based compounds, have been reviewed. These studies provide insights into the metabolic pathways, bioavailability, and potential therapeutic windows of such compounds, highlighting the importance of structural optimization in developing safer and more effective therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Propriétés

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-14-12-15(2)20-19(13-14)23-22(27-20)24-21(25)16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFORKADRSYFXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

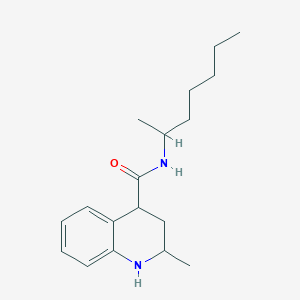

![N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2803513.png)

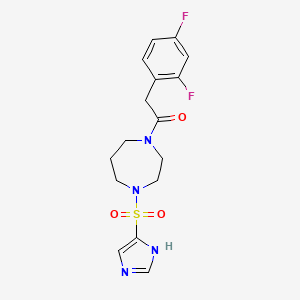

![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)

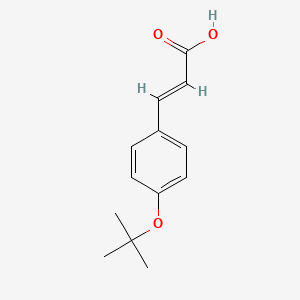

![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)